An In-depth Technical Guide to NAPIE: Structure, Pharmacology, and Synthesis
An In-depth Technical Guide to NAPIE: Structure, Pharmacology, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of NAPIE, a synthetic cannabinoid structurally related to the JWH-018 class of compounds. This document elucidates the chemical structure of NAPIE, delves into its pharmacological properties and associated signaling pathways, and presents a detailed protocol for its synthesis. Quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.
Chemical Structure and Properties of NAPIE
NAPIE, with the formal chemical name 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, is classified as a synthetic cannabinoid. Its structure features a naphthalene moiety linked to a pentyl-substituted indole ring through an ethanone bridge. This structural arrangement is characteristic of many potent cannabinoid receptor agonists.
Below is a 2D representation of the chemical structure of NAPIE:
Caption: 2D chemical structure of NAPIE (2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone).
Physicochemical Properties
A summary of the key physicochemical properties of NAPIE is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C25H25NO | [1] |
| Molecular Weight | 355.5 g/mol | [1] |
| CAS Number | 2748289-69-0 | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 12.5 mg/ml; DMF:PBS (pH 7.2) (1:2): 0.33 mg/ml | [1] |
| λmax | 223, 298 nm | [1] |
Pharmacology and Mechanism of Action
NAPIE is structurally analogous to JWH-018, a potent synthetic cannabinoid.[1] By extension, NAPIE is presumed to act as a full agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[2][3] The CB1 receptor is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the periphery and is associated with immunomodulatory functions.[2]
Quantitative Pharmacological Data
Due to the limited availability of specific quantitative data for NAPIE, the following table includes data for the closely related and well-studied compound, JWH-018, to provide an expected pharmacological profile.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 9.00 ± 5.00 nM | [3] |
| CB2 | 2.94 ± 2.65 nM | [3] | |
| Functional Activity (EC50) | Human CB1 | 102 nM | [3] |
| Human CB2 | 133 nM | [3] | |
| Inhibition of EPSCs (IC50) | CB1 | 14.9 nM | |
| ERK1/2 MAPK Phosphorylation (EC50) | CB1 | 4.4 nM | |
| CB1 Receptor Internalization (EC50) | CB1 | 2.8 nM |
Signaling Pathways
As a CB1 and CB2 receptor agonist, NAPIE is expected to modulate several intracellular signaling cascades. Upon binding, it activates G-protein coupled receptors, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.[1] Furthermore, activation of cannabinoid receptors can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][4]
Caption: General signaling pathway of cannabinoid receptor agonists like NAPIE.
Experimental Protocols
This section provides a detailed, albeit generalized, protocol for the synthesis of NAPIE, based on established methods for the preparation of related naphthoylindoles.
Synthesis of 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (NAPIE)
The synthesis of NAPIE can be achieved through a two-step process involving the N-alkylation of indole followed by a Friedel-Crafts acylation.
Step 1: N-Alkylation of Indole to form 1-Pentyl-1H-indole
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Materials: Indole, sodium hydride (60% dispersion in mineral oil), anhydrous N,N-dimethylformamide (DMF), 1-bromopentane.
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Procedure:
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To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1 equivalent) in anhydrous DMF dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
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Cool the mixture back to 0 °C and add 1-bromopentane (1.1 equivalents) dropwise.
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Let the reaction warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-pentyl-1H-indole.
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Step 2: Friedel-Crafts Acylation of 1-Pentyl-1H-indole
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Materials: 1-Pentyl-1H-indole, 2-naphthoyl chloride, anhydrous dichloromethane (DCM), aluminum chloride (AlCl3).
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Procedure:
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To a solution of 1-pentyl-1H-indole (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add aluminum chloride (1.2 equivalents) portion-wise.
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Stir the resulting mixture at 0 °C for 30 minutes.
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Add a solution of 2-naphthoyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature for 4-8 hours, monitoring its progress by TLC.
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Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-(1-naphthalenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone (NAPIE).
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Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of the synthesized NAPIE to confirm its identity and purity.
Caption: A typical analytical workflow for the characterization of synthesized NAPIE.
Conclusion
This technical guide has provided a detailed overview of the synthetic cannabinoid NAPIE. The elucidation of its chemical structure, coupled with an understanding of its pharmacological properties by analogy to JWH-018, offers a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development. The provided synthesis protocol and analytical workflow are intended to serve as a practical resource for the scientific community engaged in the study of this and related compounds. Further research is warranted to determine the specific pharmacological and toxicological profile of NAPIE.
References
- 1. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JWH-018 - Wikipedia [en.wikipedia.org]
- 4. Repeated exposure to JWH‐018 induces adaptive changes in the mesolimbic and mesocortical dopaminergic pathways, glial cells alterations, and behavioural correlates - PMC [pmc.ncbi.nlm.nih.gov]
